6-Bromo-2-phenylquinoline-4-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Sourcing a brominated quinoline-4-carbonitrile scaffold for systematic SAR often leads to supply delays. 6-Bromo-2-phenylquinoline-4-carbonitrile offers a strategic solution: its C-6 bromine enables orthogonal Suzuki, Buchwald, or Sonogashira couplings under mild conditions (60-80 °C) that preserve the sensitive 4-cyano group. • Reactivity advantage: Lower C-Br bond dissociation energy (≈285 vs. 351 kJ/mol for C-Cl) permits efficient late-stage diversification without thermal degradation. • Design edge: Large bromine van der Waals radius (1.85 Å) and high polarizability (3.05 ų) drive unique halogen-bonding interactions, delivering steric and electronic profiles unattainable with 6-Cl or 6-F analogs.

Molecular Formula C16H9BrN2
Molecular Weight 309.16 g/mol
Cat. No. B13106234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenylquinoline-4-carbonitrile
Molecular FormulaC16H9BrN2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C#N
InChIInChI=1S/C16H9BrN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H
InChIKeyUEHYQVQJAAPPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-phenylquinoline-4-carbonitrile – Overview


6-Bromo-2-phenylquinoline-4-carbonitrile (CAS 258264-90-3) is a heterocyclic small molecule belonging to the 2-phenylquinoline-4-carbonitrile class . It features a quinoline core bearing a bromine atom at the 6-position, a phenyl ring at the 2-position, and an electron-withdrawing cyano group at the 4-position, yielding a molecular formula of C₁₆H₉BrN₂ and a molecular weight of 309.16 g/mol . The compound is stocked in major screening libraries (e.g., Maybridge, ChemDiv) and is routinely supplied at ≥97% purity for pharmaceutical R&D and quality-control applications .

  • 1 Scaffold class: 2-phenylquinoline-4-carbonitrile, privileged heterocyclic core
  • 2 Key selection logic: C-6 bromine enables mild cross-coupling diversification
  • 3 Workflow fit: Medicinal chemistry hit-to-lead; parallel halogen-scanning SAR

6-Bromo-2-phenylquinoline-4-carbonitrile – Analog Non-Interchangeability


Although the 2-phenylquinoline-4-carbonitrile core is shared with 6-chloro, 6-fluoro, and 6-methoxy analogs, the bromine substituent at C-6 fundamentally alters both the electronic profile and the synthetic utility of the scaffold. The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine and 1.47 Å for fluorine) creates distinct steric constraints in target binding pockets, while its polarizability (3.05 ų vs. 2.18 ų for chlorine) enhances halogen-bonding potential with biological targets [1]. Furthermore, the carbon–bromine bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 351 kJ/mol) makes the bromo compound a superior substrate for oxidative addition in palladium-catalyzed cross-coupling reactions, a critical step in late-stage diversification that cannot be replicated with the chloro or methoxy analogs under equally mild conditions [2]. These physicochemical and reactivity differences mean that procurement of a 6-chloro or 6-fluoro surrogate, even when structurally similar, will not recapitulate the same biological profile or synthetic downstream chemistry.

Size & Sterics
Bromine van der Waals radius 1.85 Å; may induce distinct steric constraints in binding pockets
6-Cl (1.75 Å), 6-F (1.47 Å): smaller radius may shift target-pocket steric profile
Electronics & SAR
σₚ +0.23 (electron-withdrawing); modulates quinoline core electron density for target engagement
6-OCH₃ (σₚ –0.27): electron-donating; 6-F (σₚ +0.06): weakly withdrawing. SAR profile may not transfer
Synthetic Utility
C–Br bond dissociation energy supports milder Pd-catalyzed oxidative addition for late-stage functionalization
6-Cl requires higher temperatures/ligands for cross-coupling; limits compatibility with sensitive 4-CN group

6-Bromo-2-phenylquinoline-4-carbonitrile – Quantitative Evidence


Hammett σₚ Constant: Br vs. OCH₃ Electronic Effects

The 6-bromo substituent exerts an electron-withdrawing resonance effect (σₚ = +0.23) identical in sign to 6-chloro (+0.23) but opposite in sign to the 6-methoxy group (σₚ = –0.27). This difference modulates the electron density on the quinoline nitrogen and the 4-cyano group, directly affecting basicity, hydrogen-bond-acceptor strength, and metabolic stability [1]. In contrast, the 6-fluoro substituent (σₚ = +0.06) is only weakly electron-withdrawing and cannot replicate the electronic profile of the bromo compound [1].

Hammett σₚ: Br vs. OCH₃
Class-level inference
Δσₚ (Br vs. OCH₃) = 0.50 units
Electron-withdrawing profile cannot be replicated by methoxy analog
SAR interpretation context; literature compilation values
Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Lipophilicity Differential: cLogP vs. Fluoro & Methoxy Analogs

The 6-bromo-2-phenylquinoline-4-carbonitrile exhibits a calculated octanol-water partition coefficient (cLogP) of ~4.1, approximately 0.7 log units higher than the 6-fluoro analog (cLogP ~3.4) and 0.5 log units higher than the 6-chloro analog (cLogP ~3.6), while being 0.9 log units higher than the 6-methoxy analog (cLogP ~3.2) . This increased lipophilicity can translate to higher membrane permeability and altered tissue distribution, but also potentially higher metabolic clearance and plasma protein binding.

Lipophilicity: cLogP
Class-level inference
ΔcLogP = +0.7 vs. 6-F
Reported lipophilicity shift; may affect ADME profile interpretation
Calculated value; experimental confirmation pending
ADME Lipophilicity Drug Design

C–Br Bond Energy: Milder Cross-Coupling vs. C–Cl

The C–Br bond dissociation energy (BDE) is approximately 285 kJ/mol, significantly lower than the C–Cl BDE of ~351 kJ/mol [1]. This ~66 kJ/mol difference means the bromo compound undergoes oxidative addition with Pd(0) catalysts under milder temperatures (often 25–80 °C) compared to the chloro analog, which typically requires >100 °C or specialized ligands. This is particularly relevant for 6-Bromo-2-phenylquinoline-4-carbonitrile because the electron-withdrawing 4-cyano group further activates the C-6 position toward Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings [2].

Bond Energy: C–Br vs. C–Cl
Class-level inference
ΔBDE ≈ –66 kJ/mol
Supports milder Pd-catalyzed cross-coupling review
Gas-phase values; practical catalytic review needed
Synthetic Chemistry Late-Stage Functionalization C–C Bond Formation

Screening Library Inclusion Confirms Privileged Scaffold

6-Bromo-2-phenylquinoline-4-carbonitrile is cataloged in the Maybridge screening collection (ID: Maybridge1_002453), the ChemDiv library (ID: DivK1c_001205), and the CDS collection (ID: CDS1_000165), and carries the ChemBridge ID CCG-56299 . These curated libraries typically select compounds based on drug-likeness filters, structural diversity, and synthetic tractability. As of 2026, the 6-fluoro analog (CAS 1416438-82-8) is not listed in Maybridge, and the 6-chloro analog (CAS 128220-31-5) appears in fewer screening sets, suggesting that the bromo derivative is preferentially selected for HTS initiatives due to its balanced reactivity and physicochemical profile .

Library Representation
Cross-study comparable
≥4 confirmed screening libraries
Higher reported screening probability than 6-fluoro analog
Public catalog data (accessed 2026); data to verify
High-Throughput Screening Compound Library Drug Discovery

6-Bromo-2-phenylquinoline-4-carbonitrile – Application Scenarios


Pd-Catalyzed Late-Stage Diversification

The lower C–Br bond dissociation energy (285 kJ/mol vs. 351 kJ/mol for C–Cl) enables chemists to use 6-bromo-2-phenylquinoline-4-carbonitrile as a precursor for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira reactions under milder conditions (60–80 °C) than required for the 6-chloro analog (>100 °C) [1][2]. This is especially advantageous when the core scaffold already contains sensitive functional groups such as the 4-cyano substituent, which can undergo hydrolysis or reduction under forcing thermal conditions.

NorA Efflux Pump Inhibition: C-6 Substituent SAR

Recent studies on 2-phenylquinoline NorA efflux pump inhibitors have demonstrated that C-6 substituent identity dramatically influences antibacterial synergy with ciprofloxacin against resistant S. aureus strains, with certain C-6 functionalized derivatives achieving synergy at concentrations as low as 0.20–0.78 µg/mL [3]. The bromo compound, with its unique combination of electron-withdrawing character (σₚ = +0.23) and polarizable volume, serves as a rational starting point for designing next-generation efflux pump inhibitors where halogen bonding contributes to target engagement.

RORγt Inverse Agonist Optimization from 6-Bromo Scaffold

The 2017 report on 6-substituted quinolines as RORγt inverse agonists established that substitution at the quinoline 6-position is a key optimization vector for achieving high receptor affinity [4]. Because the bromine atom can be readily exchanged for aryl, heteroaryl, or amino groups via cross-coupling, procurement of 6-bromo-2-phenylquinoline-4-carbonitrile provides a single versatile intermediate that can generate a focused library of analogs for systematic SAR exploration, avoiding the need to source multiple pre-functionalized building blocks.

ADME Profiling of Halogenated Quinoline Series

The calculated LogP differential of approximately +0.7 log units relative to the 6-fluoro analog makes the bromo compound a valuable member of a halogen-scanning set for lipophilicity-driven ADME profiling . Including 6-Br, 6-Cl, 6-F, and 6-OCH₃ analogs in a parallel property-screening cascade allows medicinal chemistry teams to deconvolute the contributions of lipophilicity, size, and electronic effects to metabolic stability, permeability, and plasma protein binding.

Application
Selection Property
Validation Focus
Pd-Catalyzed Late-Stage Diversification
C-6 bromine synthetic handle
Cross-coupling yield and mild-condition compatibility
NorA Efflux Pump Inhibitor SAR
Halogen-bonding potential and electronic profile
Synergy assay response with ciprofloxacin; strain-panel review
RORγt Inverse Agonist Optimization
C-6 vector for library diversification
Receptor affinity and isoform-selectivity assay context
Halogen-Scanning ADME Profiling
Lipophilicity-driven property modulation
Metabolic stability and permeability cascade review
Quote Request

Request a Quote for 6-Bromo-2-phenylquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.